(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol is an organic compound that belongs to the class of pyrimidines This compound features a dimethylamino group and a phenyl group attached to a pyrimidine ring, with a methanol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol typically involves the reaction of 4-dimethylaminopyridine with phenylacetonitrile under basic conditions, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidines .
Scientific Research Applications
(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)-2-phenylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar structural features.
4-Dimethylaminophenol: An aromatic compound with both phenol and amine functional groups
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
823796-38-9 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-phenylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C13H15N3O/c1-16(2)13-11(9-17)8-14-12(15-13)10-6-4-3-5-7-10/h3-8,17H,9H2,1-2H3 |
InChI Key |
HTDPGBFLMGAEEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.